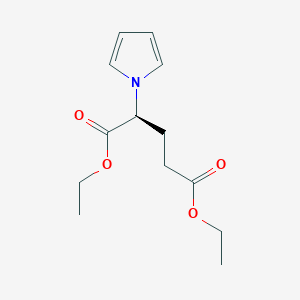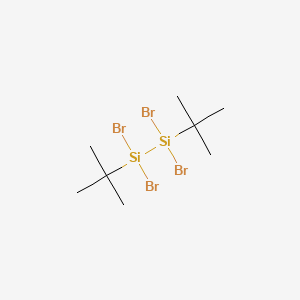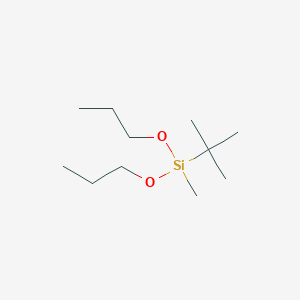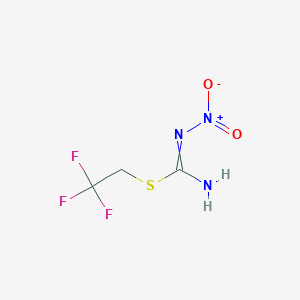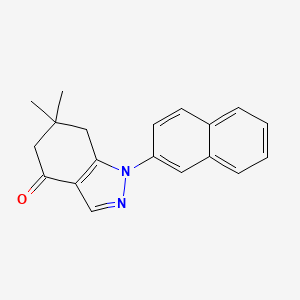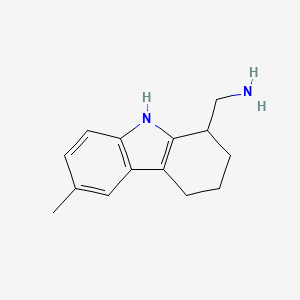![molecular formula C21H16Cl4 B12555977 2,3-Bis[(2,6-dichlorophenyl)methylidene]bicyclo[2.2.1]heptane CAS No. 192931-19-4](/img/structure/B12555977.png)
2,3-Bis[(2,6-dichlorophenyl)methylidene]bicyclo[2.2.1]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Bis[(2,6-dichlorophenyl)methylidene]bicyclo[221]heptane is a chemical compound known for its unique structure and properties It is a derivative of bicyclo[221]heptane, featuring two 2,6-dichlorophenyl groups attached to the 2 and 3 positions of the bicyclic framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis[(2,6-dichlorophenyl)methylidene]bicyclo[2.2.1]heptane typically involves the Diels-Alder reaction. This reaction is a [4+2] cycloaddition between a diene and a dienophile. In this case, the diene is a derivative of bicyclo[2.2.1]heptane, and the dienophile is a compound containing the 2,6-dichlorophenyl groups. The reaction is carried out under controlled conditions, often requiring a catalyst to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Bis[(2,6-dichlorophenyl)methylidene]bicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Wissenschaftliche Forschungsanwendungen
2,3-Bis[(2,6-dichlorophenyl)methylidene]bicyclo[2.2.1]heptane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2,3-Bis[(2,6-dichlorophenyl)methylidene]bicyclo[2.2.1]heptane involves its interaction with specific molecular targets. These interactions can lead to various biochemical effects, depending on the context. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects in biological pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[2.2.1]heptane: The parent compound, lacking the 2,6-dichlorophenyl groups.
2,3-Bis[(2,6-dichlorophenyl)methylene]bicyclo[2.2.1]heptane: A similar compound with slight structural differences.
Uniqueness
2,3-Bis[(2,6-dichlorophenyl)methylidene]bicyclo[2.2.1]heptane is unique due to the presence of the 2,6-dichlorophenyl groups, which impart distinct chemical and physical properties. These groups can influence the compound’s reactivity, stability, and interactions with other molecules .
Eigenschaften
CAS-Nummer |
192931-19-4 |
|---|---|
Molekularformel |
C21H16Cl4 |
Molekulargewicht |
410.2 g/mol |
IUPAC-Name |
2,3-bis[(2,6-dichlorophenyl)methylidene]bicyclo[2.2.1]heptane |
InChI |
InChI=1S/C21H16Cl4/c22-18-3-1-4-19(23)16(18)10-14-12-7-8-13(9-12)15(14)11-17-20(24)5-2-6-21(17)25/h1-6,10-13H,7-9H2 |
InChI-Schlüssel |
YAPYJBDMRGGZQC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CC1C(=CC3=C(C=CC=C3Cl)Cl)C2=CC4=C(C=CC=C4Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


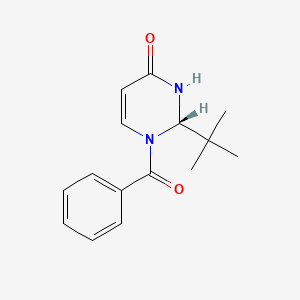
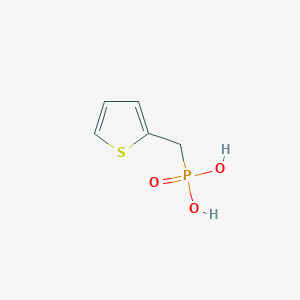
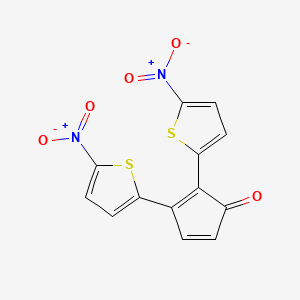
![3-[4-(Hydrazinylidenemethyl)phenyl]quinazolin-4(3H)-one](/img/structure/B12555909.png)
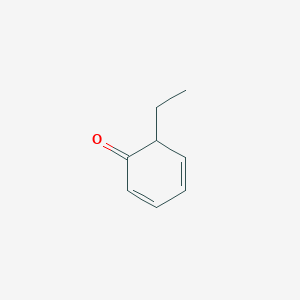
![3-Pentanone, 2-methyl-1-[[tris(1-methylethyl)silyl]oxy]-, (2S)-](/img/structure/B12555920.png)
![[Oxido(pent-4-enoxy)phosphoryl] phosphate](/img/structure/B12555941.png)

